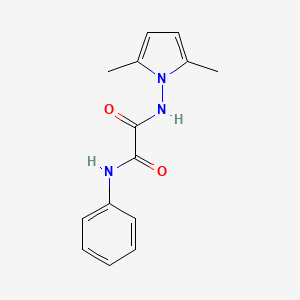![molecular formula C15H15BrN2O2 B4238983 2-[4-(anilinomethyl)-2-bromophenoxy]acetamide](/img/structure/B4238983.png)
2-[4-(anilinomethyl)-2-bromophenoxy]acetamide
Descripción general
Descripción
2-[4-(anilinomethyl)-2-bromophenoxy]acetamide is a chemical compound used in scientific research for various purposes. It is a synthetic compound that has been developed through a specific synthesis method.
Mecanismo De Acción
The mechanism of action of 2-[4-(anilinomethyl)-2-bromophenoxy]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and to interact with specific proteins, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit their growth. It has also been shown to affect the expression of certain genes involved in cancer progression. However, its effects on normal cells are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(anilinomethyl)-2-bromophenoxy]acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, its limited solubility in water and some organic solvents can pose challenges in certain experiments. Additionally, its potential toxicity to normal cells may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-[4-(anilinomethyl)-2-bromophenoxy]acetamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo. Additionally, its use as a tool for studying protein-protein interactions and cellular imaging may also be explored further. Finally, modifications to the compound structure may be investigated to improve its solubility and reduce toxicity to normal cells.
Aplicaciones Científicas De Investigación
2-[4-(anilinomethyl)-2-bromophenoxy]acetamide has been used in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, as it has shown promising results in inhibiting cancer cell growth. It has also been used as a tool in the study of protein-protein interactions and as a fluorescent probe for imaging cellular structures.
Propiedades
IUPAC Name |
2-[4-(anilinomethyl)-2-bromophenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-13-8-11(6-7-14(13)20-10-15(17)19)9-18-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNSVWXJSSGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4238900.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-7-yl)-2,2,2-trifluoroacetamide](/img/structure/B4238907.png)
![N-allyl-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4238911.png)
![1,3-dimethyl-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4238913.png)
![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)
![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)


![5'-methyl-7'-phenyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B4238943.png)

![1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4238956.png)
![[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4238969.png)

![6-[(2-ethoxyphenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238980.png)
